molecular formula C15H13NO5 B1627385 Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate CAS No. 937601-71-3

Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate

Cat. No. B1627385
M. Wt: 287.27 g/mol
InChI Key: QZCVARJOWOPXOO-UHFFFAOYSA-N
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Description

Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate (M4NBP-2C) is a synthetic compound used in scientific research and laboratory experiments. It is a nitro-aromatic compound derived from biphenyl, a common aromatic hydrocarbon. M4NBP-2C has been studied extensively due to its unique properties, such as its ability to act as a potent antioxidant and its potential to be used in a variety of applications.

Scientific Research Applications

Field

This compound is used in the field of Organic Synthesis .

Application Summary

“Methyl 4’-methoxy-4-nitro[1,1’-biphenyl]-2-carboxylate” is used in the Petasis reaction , a multicomponent reaction that couples a carbonyl derivative, an amine, and boronic acids to yield substituted amines . This reaction proceeds efficiently in the presence or absence of a specific catalyst and solvent .

Method of Application

The Petasis reaction involves the coupling of more than two components which are incorporated into the final product . The effect of various boronic acids bearing 4-methyl, 4-ethyl, 4-isopropyl, 3,5-dimethyl, 4-methoxy, 3,4,5-trimethoxy, 3,4-(1,4-dioxan-2,3-diyl), 4-SCH 3, 4-chloro, 4-bromo, 3,5-dibromo, 4-CO 2 CH 3, 4-CF 3, 3,5-di-CF 3, 4-CH 2 Br, 4-CH 2 Ph and 4-NO 2 was also demonstrated .

Results or Outcomes

By employing this reaction, a diverse range of chiral derivatives can easily be obtained, including α-amino acids . A broad substrate scope, high yields, distinct functional group tolerance, and the availability of diverse catalytic systems constitute key features of this reaction .

Application in Material Science

Field

This compound is used in the field of Material Science .

Application Summary

“Methyl 4’-methoxy-4-nitro[1,1’-biphenyl]-2-carboxylate” is used in the growth and characterization of organic 4-methoxy-2-nitroaniline single crystals for optical applications .

Method of Application

The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The single crystal X-ray diffraction (XRD) and powder XRD analyses show that the grown crystal belongs to an orthorhombic crystal system .

Results or Outcomes

The various functional groups present in the grown crystal were identified by using Fourier transform infrared (FTIR) and FT-Raman spectral analyses . The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies, and the optical parameters are calculated . The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .

Application in Dye and Pigment Synthesis

Field

This compound is used in the field of Dye and Pigment Synthesis .

Application Summary

“Methyl 4’-methoxy-4-nitro[1,1’-biphenyl]-2-carboxylate” is an aniline compound used in the synthesis of dyes and pigments .

Method of Application

The specific methods of application can vary widely depending on the specific dye or pigment being synthesized .

Results or Outcomes

The resulting dyes and pigments can have a wide range of colors and properties, making them useful in a variety of applications .

Application in Metal Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Field

This compound is used in the field of Material Science .

Application Summary

“Methyl 4’-methoxy-4-nitro[1,1’-biphenyl]-2-carboxylate” is used in the synthesis of multipodal salicylaldehydes, which are popular scaffolds for metalorganic catalysts, as well as metal and covalent organic frameworks .

Method of Application

The desired product was obtained by Suzuki coupling of tris (4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde using Pd(PPh3)4 as a catalyst and K2CO3 as base in DMF/H2O .

Results or Outcomes

The obtained product was characterized with nuclear magnetic resonance (NMR), high resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) spectra .

Application as a Molluscicidal Agent

Field

This compound is used in the field of Pest Control .

Application Summary

“Methyl 4’-methoxy-4-nitro[1,1’-biphenyl]-2-carboxylate” has been shown to act as a molluscicidal agent .

Method of Application

The specific methods of application can vary widely depending on the specific pest being targeted .

Results or Outcomes

The resulting outcomes can include effective control of molluscs, which can be pests in certain environments .

Application in Hemolytic Anemia Studies

Field

This compound is used in the field of Medical Research .

Application Summary

“Methyl 4’-methoxy-4-nitro[1,1’-biphenyl]-2-carboxylate” has been used in hemolytic anemia studies .

Method of Application

The specific methods of application can vary widely depending on the specific study design .

Results or Outcomes

The resulting outcomes can include new insights into the causes and treatments of hemolytic anemia .

Safety And Hazards

The safety data sheet for “4-Methoxy-4’-nitrobiphenyl”, a related compound, suggests that it may be highly toxic and could be fatal if inhaled, swallowed, or absorbed through the skin . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling the compound .

properties

IUPAC Name

methyl 2-(4-methoxyphenyl)-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-12-6-3-10(4-7-12)13-8-5-11(16(18)19)9-14(13)15(17)21-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCVARJOWOPXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594759
Record name Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate

CAS RN

937601-71-3
Record name Methyl 4′-methoxy-4-nitro[1,1′-biphenyl]-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937601-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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